

# A Comprehensive Technical Guide to 2-Chloro-4-(difluoromethyl)pyridine

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## Compound of Interest

Compound Name: 2-Chloro-4-(difluoromethyl)pyridine

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## Abstract

This technical guide provides an in-depth overview of **2-chloro-4-(difluoromethyl)pyridine**, a critical fluorinated pyridine derivative utilized in the synthesis of advanced pharmaceutical and agrochemical compounds. This document covers its fundamental physicochemical properties, detailed experimental protocols for its synthesis and characterization, and its significant applications in medicinal chemistry and drug development. The strategic incorporation of the difluoromethyl group imparts unique properties to target molecules, including enhanced metabolic stability and binding affinity, making this compound a valuable building block for modern chemical research.

## Physicochemical Properties

**2-Chloro-4-(difluoromethyl)pyridine** is a small molecule whose distinct properties are crucial for its handling and reactivity in various synthetic applications.<sup>[1][2][3]</sup> A summary of its key physicochemical data is presented below for easy reference.

Property	Value	Reference
IUPAC Name	2-chloro-4-(difluoromethyl)pyridine	[1][2][3]
CAS Number	1204296-03-6	[1]
Molecular Formula	C <sub>6</sub> H <sub>4</sub> ClF <sub>2</sub> N	[1][2]
Molecular Weight	163.55 g/mol	[1][2]
Purity	≥95.0%	[1][2]
Canonical SMILES	<chem>FC(F)C1=CC=NC(Cl)=C1</chem>	[1]
InChI Key	CQNIYQCVDLBGPY-UHFFFAOYSA-N	[1][2]

## Synthesis and Experimental Protocols

The synthesis of fluorinated pyridines is a significant area of research due to their importance as intermediates. While specific, detailed industrial synthesis routes for **2-chloro-4-(difluoromethyl)pyridine** are often proprietary, a general multi-step synthetic approach for a structurally similar compound, 2-chloro-4-(trifluoromethyl)pyridine, has been disclosed, which can be adapted. A patented method involves a multi-step reaction sequence starting from vinyl n-butyl ether.[4]

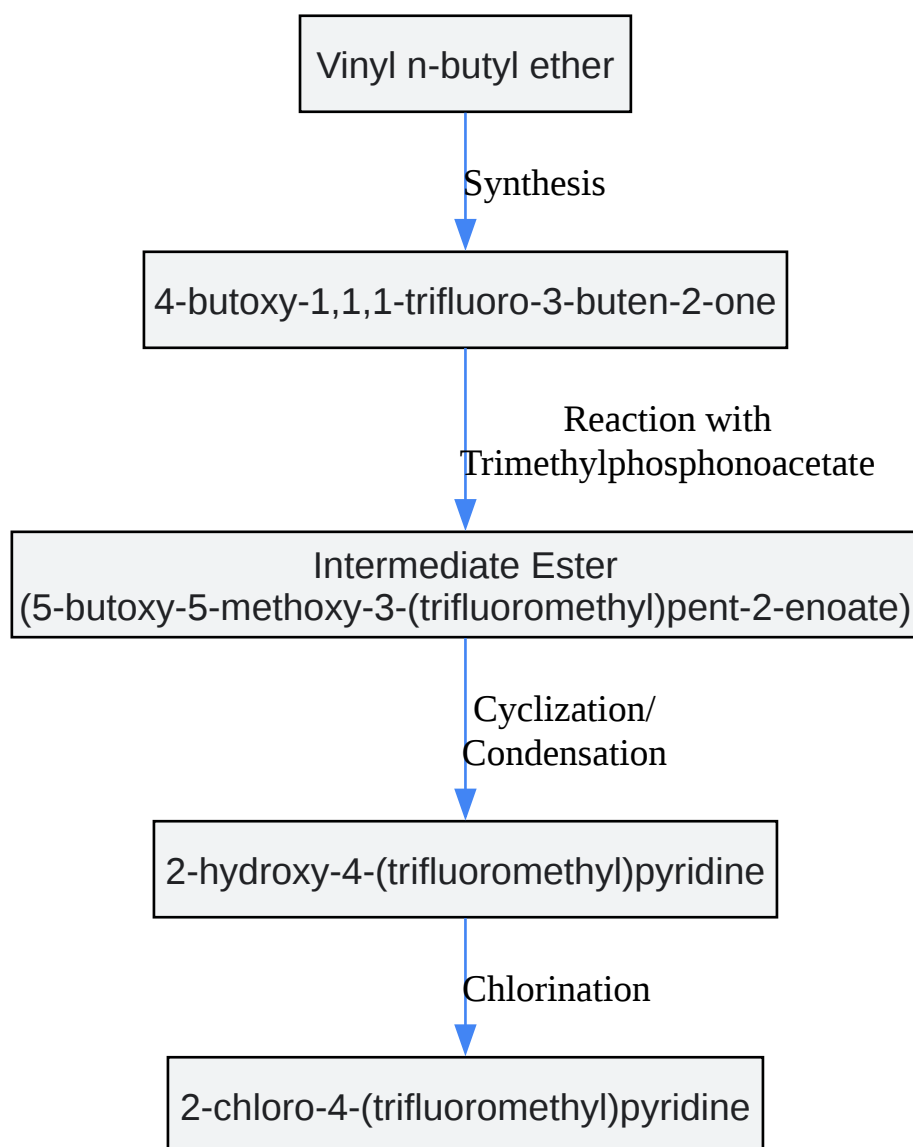
### Experimental Protocol for a Related Synthesis (2-Chloro-4-(trifluoromethyl)pyridine)[4]

A synthetic route for the related compound 2-chloro-4-(trifluoromethyl)pyridine provides a model for the synthesis of fluorinated pyridines.[4] The process involves the following key transformations:

- **Initial Synthesis:** Vinyl n-butyl ether is used as the starting material to synthesize 4-butoxy-1,1,1-trifluoro-3-buten-2-one.[4]
- **Intermediate Formation:** The resulting ketone is reacted with trimethylphosphonoacetate to yield an intermediate ester, 5-butoxy-5-methoxy-3-(trifluoromethyl)pent-2-enoate, and its isomer.[4]

- Cyclization: The intermediate ester undergoes a condensation reaction to form the pyridine ring, yielding 2-hydroxy-4-(trifluoromethyl)pyridine.[4]
- Chlorination: The final step is a chlorination reaction to replace the hydroxyl group with a chlorine atom, producing 2-chloro-4-(trifluoromethyl)pyridine.[4] Thionyl chloride (SOCl<sub>2</sub>) is often used as the chlorinating agent.[4]

The workflow for this synthesis is illustrated in the diagram below.



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Caption: Synthesis workflow for a related fluorinated pyridine.

## Spectroscopic Characterization

The structural elucidation of **2-chloro-4-(difluoromethyl)pyridine** relies on standard spectroscopic techniques. While a specific, comprehensive spectral analysis for this exact compound is not readily available in the cited literature, the characterization methods for closely related fluorinated pyridines, such as 2-chloro-4-(trifluoromethyl)pyridine, provide a strong framework for the expected results.<sup>[5]</sup>

### 3.1. NMR Spectroscopy

- <sup>1</sup>H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the protons on the pyridine ring. The difluoromethyl group (CHF<sub>2</sub>) will exhibit a characteristic triplet due to coupling with the two fluorine atoms.
- <sup>13</sup>C NMR: The carbon NMR spectrum will show distinct signals for each of the six carbon atoms in the molecule. The carbon of the difluoromethyl group will appear as a triplet due to one-bond carbon-fluorine coupling.
- <sup>19</sup>F NMR: The fluorine NMR is a crucial tool for characterizing fluorinated compounds. The difluoromethyl group will produce a doublet in the <sup>19</sup>F NMR spectrum due to coupling with the proton. The chemical shift will be indicative of the electronic environment of the fluorine atoms.<sup>[6]</sup>

### 3.2. Vibrational Spectroscopy (FT-IR and FT-Raman)

Vibrational spectroscopy provides valuable information about the functional groups present in the molecule.

- FT-IR Spectroscopy: The FT-IR spectrum of related compounds shows characteristic C-H stretching vibrations for the aromatic ring in the 3000-3100 cm<sup>-1</sup> region.<sup>[7]</sup> Carbon-carbon stretching vibrations within the pyridine ring are also prominent.<sup>[5]</sup>
- FT-Raman Spectroscopy: FT-Raman spectroscopy complements FT-IR and is particularly useful for observing symmetric vibrations. The vibrational spectral analysis for 2-chloro-4-(trifluoromethyl)pyridine has been carried out using both FT-IR and FT-Raman techniques.<sup>[5]</sup>

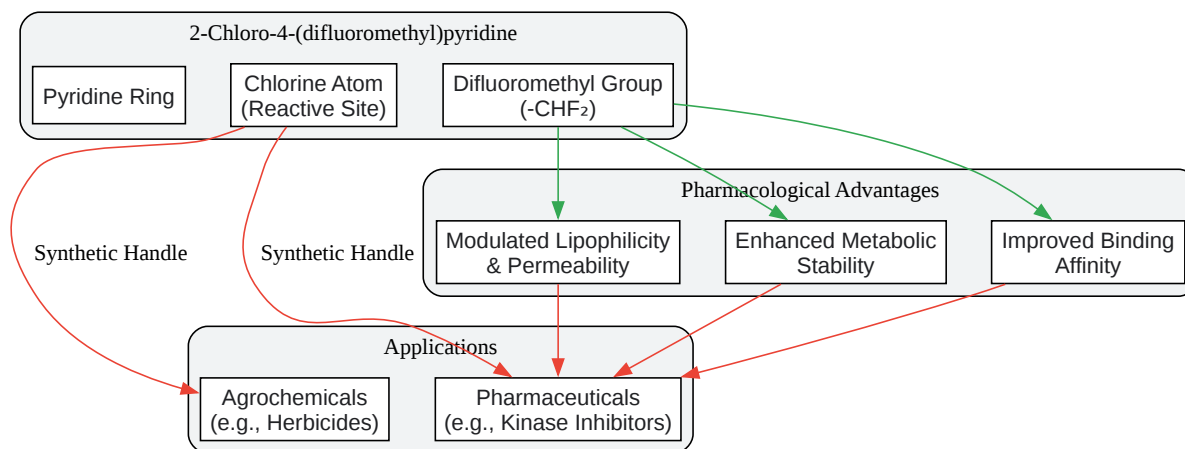
## Applications in Drug Development

Fluorinated heterocyclic compounds, particularly those containing trifluoromethyl or difluoromethyl groups, are indispensable in modern medicinal chemistry.<sup>[8]</sup> The incorporation of these fluorine-containing moieties can significantly enhance the pharmacological properties of a drug candidate.<sup>[8]</sup>

Key Advantages of Fluorination:

- **Increased Metabolic Stability:** The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the drug's half-life.<sup>[8]</sup>
- **Enhanced Binding Affinity:** The high electronegativity of fluorine can lead to more favorable interactions with target proteins.<sup>[8]</sup>
- **Improved Lipophilicity and Permeability:** Fluorine substitution can modulate a molecule's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) profile.<sup>[8][9]</sup>

**2-Chloro-4-(difluoromethyl)pyridine** serves as a key building block in the synthesis of more complex active pharmaceutical ingredients (APIs). For instance, the related compound 2-chloro-4-(trifluoromethyl)pyridine is a crucial precursor for Molidustat, an oral HIF-prolyl hydroxylase inhibitor.<sup>[10][11]</sup> These pyridine derivatives are also used in the development of new agrochemicals, such as herbicides.<sup>[4][12]</sup>



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Caption: Relationship between structure, properties, and applications.

## Safety Information

**2-Chloro-4-(difluoromethyl)pyridine** is classified as harmful and an irritant.<sup>[1]</sup> Appropriate safety precautions must be taken when handling this compound.

- Hazard Statements:
  - H302: Harmful if swallowed.<sup>[1]</sup>
  - H315: Causes skin irritation.<sup>[1]</sup>
  - H319: Causes serious eye irritation.<sup>[1]</sup>
  - H335: May cause respiratory irritation.<sup>[1]</sup>
- Precautionary Measures:

- Wear protective gloves, clothing, and eye/face protection.[1]
- Use only outdoors or in a well-ventilated area.[1]
- Do not breathe dust/fume/gas/mist/vapors/spray.[1]
- Wash hands thoroughly after handling.[1]

## Conclusion

**2-Chloro-4-(difluoromethyl)pyridine** is a highly valuable fluorinated building block for the pharmaceutical and agrochemical industries. Its unique combination of a reactive chloro-substituted pyridine ring and a property-enhancing difluoromethyl group makes it a sought-after intermediate in the synthesis of novel, high-performance molecules. A thorough understanding of its physicochemical properties, synthetic routes, and spectroscopic characteristics is essential for its effective utilization in research and development.

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